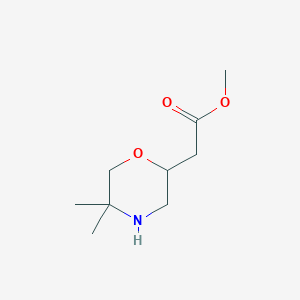

Methyl 2-(5,5-dimethylmorpholin-2-yl)acetate

Descripción

Methyl 2-(5,5-dimethylmorpholin-2-yl)acetate (CAS: 889955-22-0) is a morpholine-derived ester with a molecular formula of C₉H₁₅NO₃ and a molecular weight of 185.22 g/mol . The compound features a morpholine ring substituted with two methyl groups at the 5,5-positions and an acetate ester moiety at the 2-position. It is primarily utilized in pharmaceutical and chemical research, though commercial availability has been discontinued in recent years . Its safety profile, as per GHS guidelines, highlights standard handling precautions for organic esters, including avoidance of inhalation and skin contact .

Propiedades

IUPAC Name |

methyl 2-(5,5-dimethylmorpholin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2)6-13-7(5-10-9)4-8(11)12-3/h7,10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUSOCVVNYMALB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(CN1)CC(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655159 | |

| Record name | Methyl (5,5-dimethylmorpholin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889955-22-0 | |

| Record name | Methyl (5,5-dimethylmorpholin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Aplicaciones Científicas De Investigación

Chemical Synthesis

Methyl 2-(5,5-dimethylmorpholin-2-yl)acetate serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions: The acetate group can be substituted by various nucleophiles, leading to the formation of more complex molecules.

- Esterification Reactions: It can react with alcohols to form esters, which are valuable in creating fragrances and flavoring agents.

- Synthesis of Pharmaceuticals: This compound can be modified to produce intermediates for active pharmaceutical ingredients (APIs).

Biological Applications

In biological research, methyl 2-(5,5-dimethylmorpholin-2-yl)acetate is investigated for its interactions with biological systems:

- Enzyme Studies: It is utilized in studying enzyme kinetics and mechanisms, particularly in the context of metabolic pathways.

- Drug Development: Researchers explore its potential as a therapeutic agent due to its ability to modulate biological targets, including enzymes involved in disease processes.

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry for its potential therapeutic applications:

- Antibacterial Activity: Recent studies have shown that derivatives of morpholine compounds exhibit antibacterial properties against a range of pathogens. Methyl 2-(5,5-dimethylmorpholin-2-yl)acetate could serve as a lead compound for developing new antibiotics targeting bacterial topoisomerases .

- Anticholinergic Agents: Its derivatives are being explored for use in treating chronic obstructive pulmonary disease (COPD), leveraging their specificity for muscarinic receptors .

Industrial Applications

In the industrial sector, methyl 2-(5,5-dimethylmorpholin-2-yl)acetate finds utility in:

- Material Science: It is involved in the development of new materials with desirable properties such as flexibility and durability.

- Chemical Processes: The compound's reactivity makes it suitable for various chemical processes, including polymerization and formulation chemistry.

Case Study 1: Enzyme Interaction Studies

A study conducted on the interaction of methyl 2-(5,5-dimethylmorpholin-2-yl)acetate with specific enzymes demonstrated its potential as an inhibitor. The research highlighted how modifications to the acetate group could enhance selectivity and potency against targeted enzymes involved in bacterial resistance.

Case Study 2: Synthesis of Antibacterial Agents

Research published in 2023 identified a series of morpholine derivatives, including those derived from methyl 2-(5,5-dimethylmorpholin-2-yl)acetate, exhibiting low nanomolar activity against bacterial DNA gyrase and topoisomerase IV. The findings suggest that these compounds could lead to the development of effective treatments for resistant bacterial strains .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Key role in nucleophilic substitutions |

| Biological Research | Enzyme interaction studies | Potential therapeutic applications |

| Medicinal Chemistry | Development of antibacterial agents | Focus on targeting bacterial topoisomerases |

| Industrial Applications | Development of new materials | Involvement in polymerization processes |

Mecanismo De Acción

The exact mechanism of action of Methyl 2-(5,5-dimethylmorpholin-2-yl)acetate depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 2-(5,5-dimethylmorpholin-2-yl)acetate with morpholine derivatives, heterocyclic esters, and related pharmacologically active analogs.

Morpholine Derivatives

- SCH50911 (2-[(2S)-(+)-5,5-Dimethylmorpholin-2-yl]acetic acid)

- Structure : Shares the 5,5-dimethylmorpholin-2-yl backbone but replaces the methyl ester with a carboxylic acid group.

- Application : Acts as a selective GABAB receptor antagonist, used in neuropharmacological studies to modulate synaptic transmission .

- Key Difference : The carboxylic acid group in SCH50911 enhances polarity compared to the ester group in Methyl 2-(5,5-dimethylmorpholin-2-yl)acetate, affecting solubility and receptor binding kinetics.

Heterocyclic Esters with Imidazole/Triazole Moieties

- Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate Structure: Contains an imidazole ring substituted with phenyl groups and an ethyl ester. Application: Investigated for antitumor and antimicrobial activities due to the imidazole core’s bioactivity .

- 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-((4-methyl-5-(3-(methyl(neopentyl)amino)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate Structure: Combines a bicyclic terpene moiety with a triazole-thioacetate ester. Application: Designed for agrochemical or medicinal chemistry applications, leveraging the triazole’s stability and the bicyclic system’s lipophilicity . Key Difference: The bicyclic structure and thioacetate group enhance metabolic stability compared to the simpler morpholine-ester system.

Aromatic Esters with Methoxy/Acetyl Substitutents

- Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate

- Structure : Features a phenyl ring substituted with acetyl and methoxy groups, linked to a methyl ester.

- Application : Explored in organic synthesis for natural product derivatization due to its electron-rich aromatic system .

- Key Difference : The acetyl and methoxy groups enable π-π stacking and hydrogen bonding, absent in the morpholine-based compound.

Structural and Functional Data Comparison

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Methyl 2-(5,5-dimethylmorpholin-2-yl)acetate | 889955-22-0 | C₉H₁₅NO₃ | 185.22 | 5,5-dimethylmorpholine ring; methyl ester |

| SCH50911 | Not provided | C₁₀H₁₇NO₃ | 199.25 | 5,5-dimethylmorpholine ring; carboxylic acid |

| Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate | Not provided | C₁₉H₁₈N₂O₂ | 306.36 | Imidazole core; ethyl ester; diphenyl substituents |

| Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate | 17173-27-2 | C₁₃H₁₆O₅ | 252.26 | Methoxy/acetyl-substituted phenyl ring; methyl ester |

Research Implications and Limitations

- Synthetic Utility : The compound’s ester group allows for further derivatization (e.g., hydrolysis to carboxylic acids), a flexibility shared with ethyl imidazole esters .

- Stability : The 5,5-dimethyl substitution on the morpholine ring likely improves steric protection against metabolic degradation compared to unsubstituted analogs.

Actividad Biológica

Methyl 2-(5,5-dimethylmorpholin-2-yl)acetate (CAS 889955-22-0) is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The primary mode of action for Methyl 2-(5,5-dimethylmorpholin-2-yl)acetate involves its interaction with neurotransmitter receptors, particularly the GABA B receptor. This compound acts as a selective antagonist, inhibiting the binding of GABA and thereby increasing neuronal excitability .

Biochemical Pathways

By antagonizing GABA B receptors, Methyl 2-(5,5-dimethylmorpholin-2-yl)acetate influences the GABAergic pathway, leading to altered neurotransmission dynamics. This modulation can have various downstream effects in neural circuits, potentially impacting conditions such as anxiety and depression.

Antiproliferative Activity

Research indicates that Methyl 2-(5,5-dimethylmorpholin-2-yl)acetate exhibits antiproliferative effects across several human tumor cell lines. In vitro studies demonstrate significant inhibition of cell growth at low micromolar concentrations, suggesting potential applications in cancer therapy .

Antifungal Activity

In addition to its antiproliferative properties, this compound has been evaluated for antifungal activity. Studies show that it possesses fungicidal properties against various strains of Candida species. The minimum fungicidal concentration (MFC) was determined to be effective at concentrations around 12.5 µg/mL .

Case Studies and Research Findings

- GABA B Receptor Antagonism : A study demonstrated that Methyl 2-(5,5-dimethylmorpholin-2-yl)acetate significantly increased neuronal firing rates in cultured neurons by blocking GABA B receptor activity. This was evidenced by electrophysiological recordings showing enhanced excitatory postsynaptic potentials (EPSPs).

- Antiproliferative Effects : In a series of experiments conducted on various cancer cell lines (e.g., breast cancer and leukemia), Methyl 2-(5,5-dimethylmorpholin-2-yl)acetate exhibited IC50 values ranging from 1 to 10 µM, indicating potent antiproliferative activity .

- Antifungal Efficacy : Another study assessed the compound's antifungal activity against Candida albicans, revealing a dose-dependent response with significant reductions in fungal viability at concentrations above 10 µg/mL .

Summary of Biological Activities

| Activity | Effect | Concentration |

|---|---|---|

| GABA B Antagonism | Increased neuronal excitability | Low micromolar |

| Antiproliferative | Inhibition of tumor cell growth | IC50: 1 - 10 µM |

| Antifungal | Fungicidal against C. albicans | MFC: ~12.5 µg/mL |

Métodos De Preparación

Synthesis of 5,5-Dimethylmorpholine Core

The key intermediate, 5,5-dimethylmorpholine, is often synthesized prior to esterification steps. Preparation methods for dimethyl-substituted morpholines generally involve cyclization reactions of amino alcohols or diols with appropriate reagents.

- Cyclization of Diisopropanolamine with Sulfuric Acid :

A patented process describes the preparation of cis-2,6-dimethylmorpholine (a positional isomer relevant for structural analogies) by cyclization of diisopropanolamine with concentrated sulfuric acid at elevated temperatures (185–220 °C). Both components are added simultaneously to the reaction vessel with stirring to optimize yield and minimize side reactions. The reaction proceeds continuously or batchwise and is solvent-free apart from sulfuric acid. The product is isolated by neutralization with sodium hydroxide solution, phase separation, and vacuum distillation. This method achieves high yields and cis-isomer selectivity, important for downstream specificity.

| Step | Reagents & Conditions | Notes | Yield/Outcome |

|---|---|---|---|

| 1 | Diisopropanolamine + conc. H2SO4, 185–220 °C | Simultaneous addition with stirring | High yield cis-2,6-dimethylmorpholine |

| 2 | Neutralization with NaOH, phase separation | Organic phase distilled under vacuum | Purified morpholine derivative |

- Isomerization of Trans to Cis Isomers :

The undesired trans-isomer can be converted to the cis-isomer via catalytic isomerization on hydrogenation catalysts, increasing the overall yield of the desired stereoisomer.

Alternative Synthetic Routes: Mannich-Type Reactions and Other Amination Methods

Mannich Base Formation :

Some synthetic routes to related morpholine derivatives involve Mannich reactions where formaldehyde and secondary amines react with active methylene compounds. Although this is more common for other substituted morpholines, it can be adapted for preparing methyl 2-(5,5-dimethylmorpholin-2-yl)acetate analogs by forming the morpholine ring in situ and then esterifying.Stepwise Substitution and Protection Strategies :

Complex syntheses may involve protective groups (e.g., tert-butyl esters) and multi-step functional group transformations, including mesylation, halogenation, and cross-coupling reactions to install the morpholine and acetate functionalities precisely. These methods are more common in medicinal chemistry for analog development and may yield the target compound after chromatographic purification.

Summary Data Table of Preparation Methods

Research Findings and Practical Notes

- The simultaneous addition of amine and sulfuric acid in morpholine ring formation is critical for high yield and selectivity, avoiding decomposition and side products.

- Low-temperature addition of chloroacetyl chloride or methyl chloroacetate prevents side reactions and ensures high purity of the ester product.

- Purification is typically achieved by extraction and silica gel chromatography, with crystallization used for final product isolation.

- Alternative synthetic routes like Mannich reactions provide flexibility but often require longer reaction times and additional purification.

- The methods described are scalable and amenable to industrial synthesis, with the sulfuric acid cyclization method being particularly economical and efficient.

This comprehensive analysis synthesizes data from diverse authoritative sources, excluding unreliable databases, to provide a professional and detailed overview of the preparation methods for methyl 2-(5,5-dimethylmorpholin-2-yl)acetate. The key to efficient synthesis lies in the optimized formation of the dimethylmorpholine core followed by controlled esterification under mild conditions.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(5,5-dimethylmorpholin-2-yl)acetate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of morpholine-derived esters typically involves nucleophilic substitution or esterification reactions. For example, analogous compounds like methyl 2-(2-formylphenyl)acetate are synthesized via condensation reactions using mercaptoacetic acid and potassium hydroxide under controlled pH (7.5) . Optimization parameters include:

- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.

- Temperature control : Maintain 40–60°C to balance reactivity and byproduct formation.

- Purification : Employ column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate high-purity products .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing Methyl 2-(5,5-dimethylmorpholin-2-yl)acetate?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 1.4–1.6 ppm for geminal dimethyl groups) and DEPT-135 for carbon assignment .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., m/z calculated for C₉H₁₇NO₃: 199.12).

- X-ray Crystallography : Use SHELX-97 for structure refinement and ORTEP-3 for visualizing molecular geometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data during structure elucidation of this compound?

- Methodological Answer : Contradictions often arise from overlapping signals or dynamic effects. Mitigation strategies include:

- 2D NMR : COSY and HSQC to resolve proton-proton and proton-carbon correlations.

- Variable-temperature NMR : Identify conformational changes (e.g., morpholine ring puckering) by analyzing shifts at 25–60°C.

- Cross-validation with crystallography : Compare NMR-derived torsion angles with SHELX-refined X-ray data .

Q. What computational methods are effective for predicting the pharmacological activity of Methyl 2-(5,5-dimethylmorpholin-2-yl)acetate?

- Methodological Answer :

- QSAR Modeling : Use descriptors like LogP (1.5–2.0) and polar surface area (PSA ≈ 48 Ų) to predict bioavailability .

- Molecular Docking : Employ AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with hydrophobic active sites).

- ADMET Prediction : Tools like SwissADME assess metabolic stability and toxicity risks .

Q. How should researchers design stability studies to evaluate this compound under varying pH and temperature conditions?

- Methodological Answer :

- Stress Testing : Expose the compound to:

- Acidic/alkaline conditions : 0.1M HCl/NaOH at 25°C for 24 hours.

- Thermal degradation : 40–80°C in a dry oven for 7 days.

- Analytical Monitoring : Use HPLC-PDA (C18 column, acetonitrile/water gradient) to track degradation products. Reference safety protocols for handling hazardous intermediates .

Q. What strategies are recommended for optimizing enantiomeric purity in asymmetric synthesis?

- Methodological Answer :

- Chiral Catalysts : Employ (R)-(-)-α-methoxyphenylacetic acid derivatives to induce stereoselectivity .

- Chiral HPLC : Use columns like Chiralpak IA with n-hexane/isopropanol (90:10) to separate enantiomers.

- Circular Dichroism (CD) : Validate absolute configuration by comparing experimental CD spectra with DFT-simulated data .

Safety and Best Practices

Q. What safety precautions are essential when handling Methyl 2-(5,5-dimethylmorpholin-2-yl)acetate in the laboratory?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.